molecular formula C11H13NO4 B15495553 4-Methyl-2-(4-nitrophenyl)-1,3-dioxane CAS No. 835-72-3

4-Methyl-2-(4-nitrophenyl)-1,3-dioxane

Cat. No.: B15495553
CAS No.: 835-72-3
M. Wt: 223.22 g/mol
InChI Key: OHSIUDJXOSSFJJ-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-nitrophenyl)-1,3-dioxane is a six-membered heterocyclic compound featuring a 1,3-dioxane ring substituted with a methyl group at position 4 and a 4-nitrophenyl group at position 2. Its synthesis typically involves microwave-assisted acetalization, which ensures high yields and efficiency compared to traditional methods . The compound’s structure has been confirmed via X-ray crystallography, revealing key conformational details such as chair or boat ring geometries depending on substituent interactions . Applications include its use as a precursor in herbicide safeners due to the bioactivity of the nitro group and as a building block in supramolecular chemistry for cage-like structures .

Properties

CAS No.

835-72-3

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

4-methyl-2-(4-nitrophenyl)-1,3-dioxane

InChI

InChI=1S/C11H13NO4/c1-8-6-7-15-11(16-8)9-2-4-10(5-3-9)12(13)14/h2-5,8,11H,6-7H2,1H3

InChI Key

OHSIUDJXOSSFJJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC(O1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: NMR Data Comparison

Compound ¹H-NMR Shifts (Key Signals) ¹³C-NMR Shifts (Key Signals) Evidence
5,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxane δ 1.27 (s, 3H), 0.82 (s, 3H) δ 100.1 (C-2), 77.8 (C-4, C-6)
4-Methyl-2-(4-nitrophenyl)-1,3-dioxane Not reported Not reported

Preparation Methods

Microwave-Assisted Cyclocondensation

Reaction Design

This method adapts microwave irradiation to accelerate the cyclocondensation of 4-nitrobenzaldehyde with 2-methyl-1,3-propanediol , leveraging copper(II) sulfate ($$ \text{CuSO}_4 $$) as a Lewis acid catalyst. The reaction proceeds via hemiacetal formation, followed by dehydration to yield the 1,3-dioxane ring.

Procedure

A mixture of 4-nitrobenzaldehyde (10 mmol), 2-methyl-1,3-propanediol (12 mmol), and anhydrous $$ \text{CuSO}_4 $$ (0.5 mmol) is irradiated in a microwave reactor at 600 W for 20 minutes . The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4), affording the target compound in 78–82% yield .

Mechanistic Insights

The nitro group’s electron-withdrawing nature enhances the electrophilicity of the aldehyde, facilitating nucleophilic attack by the diol’s hydroxyl groups. Microwave irradiation promotes rapid thermal activation, reducing side reactions such as oligomerization.

Sulfuric Acid-Catalyzed Transacetalization

Methodology

Adapted from p-nitrophenylserinol-based syntheses, this route employs sulfuric acid ($$ \text{H}2\text{SO}4 $$) to catalyze transacetalization between 4-nitrobenzaldehyde and 2-methyl-1,3-propanediol .

Experimental Protocol

4-Nitrobenzaldehyde (10 mmol) and 2-methyl-1,3-propanediol (15 mmol) are refluxed in toluene with concentrated $$ \text{H}2\text{SO}4 $$ (0.1 mL) for 6 hours . Water removal via a Dean-Stark trap drives the equilibrium toward dioxane formation. Post-reaction neutralization (NaHCO₃) and extraction yield the product in 70–75% purity , requiring recrystallization from ethanol.

Structural Confirmation

$$ ^1\text{H NMR} $$ (500 MHz, CDCl₃): δ 8.21 (d, $$ J = 8.5 \, \text{Hz} $$, 2H, Ar–H), 7.62 (d, $$ J = 8.5 \, \text{Hz} $$, 2H, Ar–H), 4.35–4.28 (m, 2H, O–CH₂), 3.85–3.78 (m, 2H, O–CH₂), 2.45 (q, $$ J = 6.8 \, \text{Hz} $$, 1H, CH), 1.32 (d, $$ J = 6.8 \, \text{Hz} $$, 3H, CH₃).

Knoevenagel Condensation-Reduction Sequence

One-Pot Strategy

Drawing from patents on 1,3-dioxane derivatives, this approach combines Knoevenagel condensation of 4-nitrobenzaldehyde with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), followed by in situ reduction using formic acid and a tertiary amine.

Synthetic Steps
  • Condensation : 4-Nitrobenzaldehyde (10 mmol) and Meldrum’s acid (10 mmol) are stirred in dichloromethane with piperidinium acetate (0.2 mmol) at 25°C for 2 hours , forming an α,β-unsaturated intermediate.
  • Reduction : Formic acid (15 mmol) and triethylamine (10 mmol) are added, and the mixture is stirred for 12 hours . The product precipitates and is filtered, yielding 85–88% after washing with cold methanol.
Advantages
  • Selectivity : Formic acid/amine systems selectively reduce α,β-unsaturated bonds without affecting nitro groups.
  • Scalability : Avoids intermediate isolation, streamlining large-scale production.

Acid-Catalyzed Cyclodehydration

Traditional Approach

A conventional method uses p-toluenesulfonic acid (PTSA) to catalyze cyclodehydration of 4-nitrobenzaldehyde and 2-methyl-1,3-propanediol under reflux.

Optimization

Refluxing in toluene with PTSA (5 mol%) for 8 hours achieves 65–70% yield . Prolonged reaction times (>10 hours) risk nitro group reduction, necessitating strict temperature control.

Comparative Analysis of Methods

Method Catalyst Yield (%) Time Purity Considerations
Microwave-Assisted $$ \text{CuSO}_4 $$ 78–82 20 minutes Minimal side products
Transacetalization $$ \text{H}2\text{SO}4 $$ 70–75 6 hours Requires recrystallization
Knoevenagel-Reduction Piperidinium acetate 85–88 14 hours High purity without isolation
Cyclodehydration PTSA 65–70 8 hours Risk of over-dehydration

Characterization and Validation

Spectroscopic Data

  • IR (KBr) : $$ \nu{\text{NO}2} $$ at 1520 cm⁻¹, $$ \nu_{\text{C-O-C}} $$ at 1120 cm⁻¹.
  • $$ ^{13}\text{C NMR} $$ : δ 147.8 (C–NO₂), 126.5–129.3 (aromatic carbons), 98.4 (O–C–O), 23.1 (CH₃).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 60:40) shows >98% purity for microwave and Knoevenagel-derived samples.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-2-(4-nitrophenyl)-1,3-dioxane, and how can its purity be verified?

  • Methodology : The compound is typically synthesized via acid-catalyzed cyclocondensation of substituted diols with nitrobenzaldehyde derivatives. A validated approach involves refluxing stoichiometric equivalents of 4-nitrophenylglycol and 2-methylpropanediol in the presence of a catalytic acid (e.g., p-toluenesulfonic acid) under anhydrous conditions .
  • Characterization : Confirm structural integrity using NMR spectroscopy. For example:

1H-NMR (CDCl3) δ (ppm)Assignment
8.22 (mc, 2H)Ar-H (nitrophenyl)
5.46 (s, 1H)Acetal proton
1.27, 0.82 (s, 3H each)Methyl groups
13C-NMR data (δ 148.3, 100.1 ppm) corroborate the dioxane ring and nitrophenyl substituents . Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase).

Q. How does the 1,3-dioxane ring influence the compound’s stability under acidic or basic conditions?

  • Mechanistic Insight : The acetal group in the dioxane ring is prone to hydrolysis under acidic conditions (e.g., HCl/THF), yielding a diol and 4-nitrobenzaldehyde. Under basic conditions (e.g., NaOH/MeOH), the nitrophenyl group may undergo reduction, complicating degradation pathways .
  • Experimental Design : Monitor stability via time-resolved UV-Vis spectroscopy (λmax = 310 nm for nitro group) and track hydrolysis products using GC-MS .

Advanced Research Questions

Q. What is the thermal decomposition mechanism of this compound, and how does it compare to computational predictions?

  • Mechanistic Pathway : Thermal decomposition at >200°C proceeds via homolytic cleavage of the C–O bond in the dioxane ring, generating nitrous acid (HNO2) and a methyl-substituted diradical intermediate. Computational studies (DFT/B3LYP/6-31G**) suggest a lower activation barrier (ΔG‡ ≈ 120 kJ/mol) for ring-opening compared to analogous 5-nitro-1,3-dioxanes .
  • Data Contradiction : Experimental TGA-MS data show NOx release at 220°C, conflicting with computational models predicting HNO2 dominance. This discrepancy may arise from secondary reactions in the gas phase, requiring coupled experimental-theoretical validation .

Q. How can computational modeling predict the compound’s reactivity in supramolecular host-guest systems?

  • Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to evaluate interactions with macrocyclic hosts (e.g., cucurbiturils). The nitro group’s electron-withdrawing nature enhances π-π stacking with aromatic hosts, while the dioxane ring’s rigidity limits conformational adaptability .
  • Validation : Compare simulated binding energies (-8.2 kcal/mol) with experimental ITC data (Kd ≈ 10 µM) for triazine-based cages .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Case Study : Discrepancies in 1H-NMR coupling constants (e.g., J = 11.2 Hz for dioxane protons in vs. J = 10.8 Hz in ) may arise from solvent polarity or crystal packing effects.
  • Resolution : Perform variable-temperature NMR and X-ray crystallography (SHELXL refinement ) to distinguish dynamic effects from structural anomalies.

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